molecular formula C11H12O B094104 5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL CAS No. 17684-73-0

5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL

Katalognummer: B094104
CAS-Nummer: 17684-73-0
Molekulargewicht: 160.21 g/mol
InChI-Schlüssel: AITFJORBIAUXDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-PHENYLBICYCLO[111]PENTAN-5-OL is an organic compound with the molecular formula C₁₁H₁₂O It is a bicyclic structure featuring a phenyl group attached to a bicyclo(1,1,1)pentane ring system, with a hydroxyl group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with bicyclo(1,1,1)pentan-2-one. The reaction proceeds under anhydrous conditions, typically in an ether solvent, and requires careful control of temperature to avoid side reactions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The bicyclo[1.1.1]pentane (BCP) framework, including 5-phenylbicyclo[1.1.1]pentan-5-ol, has been identified as a promising bioisostere for phenyl rings in drug design. The substitution of conventional aromatic systems with BCP units can enhance pharmacokinetic properties such as solubility and permeability:

  • Bioisosteric Replacement : BCPs serve as effective replacements for para-disubstituted aryl groups, improving drug-like characteristics while maintaining biological activity. Studies have shown that substituting phenyl rings with BCPs can lead to compounds with better aqueous solubility and metabolic stability .
  • Case Study - γ-Secretase Inhibitors : Research demonstrated that replacing the para-substituted fluorophenyl ring in a γ-secretase inhibitor with a bicyclo[1.1.1]pentane motif resulted in compounds with significantly improved oral absorption and pharmacokinetic profiles in animal models . This illustrates the potential of this compound in developing therapeutics targeting Alzheimer's disease.

Synthesis Methodologies

The synthesis of this compound has been facilitated by various innovative methods:

  • Nickel-Catalyzed Cross-Coupling : Recent advancements include the use of nickel-catalyzed cross-coupling reactions to generate BCP-containing compounds efficiently. This method allows for the functionalization of BCPs with diverse aryl groups, enhancing their applicability in medicinal chemistry .
  • One-Pot Synthesis Techniques : Novel one-pot synthesis approaches have been developed to streamline the production of difluorobicyclo[1.1.1]pentanes from simpler precursors, showcasing the versatility of BCP scaffolds in synthetic organic chemistry .

Pharmacological Insights

The pharmacological potential of this compound is supported by its enhanced bioactivity profiles:

  • Improved Drug-Likeness : The incorporation of BCP motifs has been linked to increased potency and selectivity in various therapeutic areas due to their three-dimensional structure, which allows for better interaction with biological targets compared to flat aromatic systems .
  • Research on Anticancer Properties : Studies have indicated that compounds with BCP structures exhibit promising anticancer activities, potentially providing new avenues for cancer treatment through improved drug design strategies that leverage the unique properties of bicyclic compounds .

Comparative Data Table

Property/AspectTraditional Aromatic CompoundsThis compound
Aqueous SolubilityModerateHigh
Membrane PermeabilityVariableEnhanced
Metabolic StabilityOften lowImproved
Drug-LikenessStandardSuperior
Therapeutic ApplicationsBroadTargeted (e.g., γ-secretase inhibition)

Wirkmechanismus

The mechanism of action of 5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenyl group can engage in π-π interactions with aromatic residues, while the hydroxyl group can form hydrogen bonds with polar sites. These interactions can influence the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL can be compared with other bicyclo(1,1,1)pentane derivatives, such as:

The uniqueness of this compound lies in its combination of a phenyl group and a hydroxyl group on a bicyclic framework, which imparts distinct reactivity and potential for diverse applications.

Eigenschaften

CAS-Nummer

17684-73-0

Molekularformel

C11H12O

Molekulargewicht

160.21 g/mol

IUPAC-Name

2-phenylbicyclo[1.1.1]pentan-2-ol

InChI

InChI=1S/C11H12O/c12-11(9-6-10(11)7-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2

InChI-Schlüssel

AITFJORBIAUXDI-UHFFFAOYSA-N

SMILES

C1C2CC1C2(C3=CC=CC=C3)O

Kanonische SMILES

C1C2CC1C2(C3=CC=CC=C3)O

Key on ui other cas no.

17684-73-0

Synonyme

5-phenylbicyclo[1.1.1]pentan-5-ol

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A stirring solution of cyclobutyl(phenyl)methanone (3.0 g, 18.8 mmol) in 800 ml of benzene was irradiated with a 1000 W mercury arc lamp for 48 h at room temperature in a nitrogen atmosphere. The solution was concentrated and the residue (3.1 g) was purified by column chromatography (10%-25% ethyl acetate in petroleum ether) to give the desired product as a white solid (0.9 g, 5.6 mmol, yield: 30%). 1H NMR (300 MHz, CDCl3) δ ppm 7.41-7.28 (m, 5H), 3.04 (s, 2H), 2.82 (dd, J1=10.2 Hz, J2=2.4 Hz, 1H), 2.09 (s, 1H), 1.78 (d, J=2.4 Hz, 1H), 1.50 (d, J=3.3 Hz, 1H), 1.33 (dd, J1=9.9, J2=3.3 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
30%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.